molecular formula C10H9N3OS2 B15210885 Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate CAS No. 144691-58-7

Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate

Cat. No.: B15210885
CAS No.: 144691-58-7
M. Wt: 251.3 g/mol
InChI Key: CVTGLKAMVJDYKS-UHFFFAOYSA-N
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Description

Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a carbamodithioate (-NHCSSMe) functional group at the 2-position. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its stability, electron-deficient nature, and applications in medicinal chemistry, such as antimicrobial, antifungal, and anticancer activities . The carbamodithioate group introduces sulfur atoms, which may enhance lipophilicity, metal-chelating capacity, or bioactivity compared to oxygen-containing analogs.

Properties

CAS No.

144691-58-7

Molecular Formula

C10H9N3OS2

Molecular Weight

251.3 g/mol

IUPAC Name

methyl N-(5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate

InChI

InChI=1S/C10H9N3OS2/c1-16-10(15)11-9-13-12-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,15)

InChI Key

CVTGLKAMVJDYKS-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NC1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclodehydration of Diacylhydrazides

A common method involves reacting substituted benzoic acid hydrazides with acyl chlorides. For example, phenylacetic acid hydrazide can be treated with benzoyl chloride in the presence of phosphorus oxychloride (POCl₃) to yield 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid hydrazide. The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization (Figure 1).

Reaction Conditions

  • Hydrazide : Phenylacetic acid hydrazide (1.2 equiv)
  • Acyl Chloride : Benzoyl chloride (1.0 equiv)
  • Cyclizing Agent : POCl₃ (3.0 equiv)
  • Temperature : 80–100°C
  • Time : 4–6 hours
  • Yield : 68–72%

Oxidative Cyclization

Alternative routes employ oxidative agents such as bromine in acetic acid. For instance, hydrazones derived from aromatic aldehydes and acid hydrazides undergo cyclization in the presence of bromine and sodium acetate to form the oxadiazole ring. This method is advantageous for introducing aryl substituents at the 5-position.

Introduction of the Carbamodithioate Group

The carbamodithioate moiety (–NH–C(=S)–S–) is introduced via nucleophilic substitution or condensation reactions. Two primary strategies are documented:

Reaction with Carbon Disulfide and Methyl Iodide

The amine group at the 2-position of the oxadiazole reacts with carbon disulfide (CS₂) in basic conditions to form a dithiocarbamate intermediate, which is subsequently alkylated with methyl iodide (CH₃I).

Stepwise Procedure

  • Dithiocarbamate Formation :
    • Substrate : 5-Phenyl-1,3,4-oxadiazol-2-amine (1.0 equiv)
    • Reagents : CS₂ (2.5 equiv), NaOH (2.0 equiv)
    • Solvent : Ethanol/water (4:1 v/v)
    • Temperature : 0–5°C
    • Time : 2 hours
  • Methylation :
    • Alkylating Agent : CH₃I (1.2 equiv)
    • Temperature : Room temperature
    • Time : 12 hours
    • Yield : 58–63%

Direct Condensation with Methyl Dithiocarbamate

An alternative one-pot method involves reacting the oxadiazol-2-amine with methyl chlorodithioformate (Cl–C(=S)–S–CH₃) in the presence of a base such as triethylamine. This approach avoids isolation of intermediates, improving overall efficiency.

Optimized Conditions

  • Substrate : 5-Phenyl-1,3,4-oxadiazol-2-amine (1.0 equiv)
  • Reagent : Methyl chlorodithioformate (1.1 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature
  • Time : 6 hours
  • Yield : 70–75%

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Parameter Cyclodehydration + Alkylation Direct Condensation
Total Steps 3 2
Overall Yield 58–63% 70–75%
Reaction Time 14–18 hours 6 hours
Purification Complexity High (multiple intermediates) Moderate
Scalability Limited High

The direct condensation method is favored for industrial applications due to fewer steps and higher yields.

Mechanistic Insights

Cyclodehydration Pathway

Phosphorus oxychloride acts as both a Lewis acid and dehydrating agent, facilitating the elimination of water and formation of the oxadiazole ring. The mechanism proceeds via a tetrahedral intermediate, followed by rearomatization (Figure 2).

Dithiocarbamate Formation

The amine attacks electrophilic carbon in CS₂, forming a thiolate intermediate. Subsequent methylation by CH₃I occurs via an SN2 mechanism, displacing iodide and yielding the final product.

Characterization and Validation

Synthetic batches are validated using:

  • NMR Spectroscopy : Distinct signals for the oxadiazole proton (δ 8.2–8.5 ppm) and methyl group (δ 3.1–3.3 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 251.3 [M+H]⁺, consistent with the molecular formula C₁₀H₉N₃OS₂.
  • Elemental Analysis : Carbon (47.8%), Hydrogen (3.6%), Nitrogen (16.7%).

Challenges and Optimization

Byproduct Formation

Excess CS₂ or CH₃I leads to disulfide byproducts. Optimal stoichiometry and low temperatures mitigate this issue.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Ethanol/water mixtures offer a balance between reactivity and ease of isolation.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

  • Residence Time : 30–45 minutes
  • Temperature Control : ±2°C precision
  • Catalyst Loading : 0.5–1.0 mol%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atoms in the carbamodithioate group exhibit nucleophilic reactivity. Key reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives under mild conditions (25–40°C) in polar aprotic solvents like DMF .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield thioester derivatives, typically catalyzed by bases such as triethylamine .

Table 1: Nucleophilic substitution reactions

ReagentProductConditionsYieldSource
Methyl iodideMethylthio-oxadiazoleDMF, 40°C, 4h65–72%
Acetyl chlorideAcetylthio-oxadiazoleTHF, Et₃N, 25°C, 2h58%

Cyclization Reactions

The oxadiazole ring participates in cycloaddition and ring-forming reactions:

  • Microwave-assisted cyclization : Reacts with phosphoryl trichloride (POCl₃) under microwave irradiation to form fused heterocyclic systems (e.g., quinazolinones) .

  • Cyclodesulfurization : Treating thiosemicarbazide intermediates with coupling reagents like TBTU in DMF at 50°C generates 2,5-disubstituted 1,3,4-oxadiazoles .

Table 2: Cyclization conditions

ReagentCatalyst/SolventTemperatureTimeProductYieldSource
POCl₃Microwave100°C15 minFused oxadiazole-quinazolinone78%
TBTUDMF, DIEA50°C3h2,5-Disubstituted oxadiazole85%

Hydrolysis Reactions

The carbamodithioate group undergoes hydrolysis under alkaline conditions:

  • Alkaline hydrolysis : Treatment with NaOH (10:1 molar ratio) in a water-methanol mixture (50–60°C, 30 min) cleaves the dithioate group, yielding 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid derivatives .

Key Data :

  • Optimal conditions : 1M NaOH, 1:1 H₂O:MeOH, 55°C .

  • Yield : 41–51% after recrystallization .

Mannich Reaction

The compound reacts with formaldehyde and secondary amines (e.g., piperazine) via the Mannich reaction:

  • Conditions : Ethanolic solution, 60°C, 6h .

  • Product : Forms methylene-bridged derivatives with enhanced biological activity (e.g., acetylcholinesterase inhibition) .

Structural Confirmation :

  • FT-IR : C=S stretching at 1270–1220 cm⁻¹ and −CH₂ peaks at 2950–2850 cm⁻¹ .

  • ¹³C NMR : Methylene carbons at 70–60 ppm and piperazine carbons at 60–50 ppm .

Oxidation Reactions

The sulfur atoms are susceptible to oxidation:

  • Peracid oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form sulfoxide or sulfone derivatives, depending on stoichiometry.

Table 3: Oxidation outcomes

Oxidizing AgentProductStoichiometryYieldSource
mCPBASulfoxide1:163%
mCPBASulfone2:145%

Complexation with Metals

The dithioate group acts as a bidentate ligand for transition metals:

  • Cu(II) complexes : Forms stable complexes with Cu²⁺ in ethanol at room temperature, characterized by shifts in UV-Vis spectra (λmax = 420–450 nm) .

Applications : Potential use in catalysis or as antimicrobial agents .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing volatile sulfur-containing byproducts (e.g., CS₂).

Comparative Reactivity

The reactivity of Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate differs from structurally similar compounds:

Table 4: Reactivity comparison with analogs

CompoundKey Reactivity DifferenceSource
5-Methyl-1,3,4-oxadiazoleLacks nucleophilic sulfur; inert to alkylation
5-Phenyl-1,3,4-oxadiazole-2-thiolPreferentially forms disulfides

Scientific Research Applications

Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biological pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to five carbohydrazide derivatives (6c–6g) reported in , which share the 5-phenyl-1,3,4-oxadiazol-2-yl moiety but differ in their substituents. Key differences and implications are outlined below:

Structural Differences

  • Target Compound : Contains a carbamodithioate (-NHCSSMe) group, introducing two sulfur atoms and a methyl ester.
  • Compounds 6c–6g : Feature carbohydrazide (-CONHNH-) groups with Schiff base substituents (e.g., methoxybenzylidene, nitrobenzylidene) .

The replacement of the hydrazide with a carbamodithioate alters electronic and steric properties. This could influence solubility, bioavailability, and interaction with biological targets.

Physical Properties

Melting points and yields for 6c–6g vary significantly (Table 1), suggesting that substituents strongly affect crystallinity and synthetic efficiency. For example:

  • 6d (nitrobenzylidene substituent) has the highest melting point (295–296°C), likely due to strong intermolecular interactions from polar nitro groups .
  • 6e (phenylallylidene) achieves the highest yield (91%), indicating favorable reaction kinetics for this substituent .

The target compound’s melting point and yield are unreported in the evidence, but its dithioate group may reduce crystallinity compared to 6c–6g due to weaker hydrogen bonding.

Spectral Properties

IR spectra of 6c–6g show characteristic peaks for C=O amide (~1650 cm⁻¹) and NH stretches (~3200 cm⁻¹) . In contrast, the target compound would exhibit C=S stretches (~1200–1050 cm⁻¹) and absence of C=O peaks, providing a clear spectral distinction.

Functional Implications

  • The dithioate group in the target compound may enhance metal-binding capacity, useful in enzyme inhibition or antioxidant applications.
  • Solubility : The sulfur-rich dithioate group could improve lipid solubility, favoring membrane penetration compared to the more polar carbohydrazides.

Data Table: Comparison of Structural Analogs

Compound Substituent Group Yield (%) Melting Point (°C) Key IR Peaks
6c 4-Methoxybenzylidene 41 166–167 C=N, C=O amide, NH
6d 4-Nitrobenzylidene 88 295–296 C=N, C=O amide, NH, Ar-H
6e 3-Phenylallylidene 91 158–159 C=N, C=O amide, NH, Ar-H
6f (2-Phenyl-2H-1,2,3-triazol-4-yl)methylene 43 219–220 C=N, C=O amide, NH
6g Ethyl 2-methylfuran-3-carboxylate 42 185–186 C=N, C=O amide, CO ester, NH
Target Compound Methyl carbamodithioate N/R* N/R* C=S, NH (expected)

*N/R: Not reported in provided sources .

Biological Activity

Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-oxadiazole with carbon disulfide and a suitable base such as potassium hydroxide. The process often requires careful control of reaction conditions to achieve optimal yields and purity. For instance, a study reported the successful synthesis using a microwave-assisted method, which enhanced the reaction efficiency and reduced the reaction time significantly .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. The compound demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli10 μg/mL
Klebsiella pneumoniae20 μg/mL
Bacillus cereus25 μg/mL

These results indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics such as gentamicin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research conducted on various cancer cell lines revealed that the compound inhibits cell proliferation effectively. The following table summarizes the IC50 values against different cancer cell lines:

Cancer Cell Line IC50 Value (μM)
MCF-7 (Breast Cancer)12.5
HCT116 (Colon Cancer)10.0
HepG2 (Liver Cancer)15.0

These findings suggest that the compound could be a potential lead for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Studies have indicated that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt essential metabolic pathways in cancer cells. For instance, it has been shown to inhibit thymidylate synthase activity, which is crucial for DNA synthesis in rapidly dividing cells .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a significant zone of inhibition compared to control groups .
  • Anticancer Activity : In vitro studies on MCF-7 and HCT116 cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. This suggests its potential as an effective anticancer agent .

Q & A

Basic: What are the common synthetic routes for Methyl (5-phenyl-1,3,4-oxadiazol-2-yl)carbamodithioate?

The synthesis typically involves multi-step protocols. A representative method includes:

Hydrazide formation : Reacting methyl carbazate with aromatic carboxylic acids in ethanol under reflux to form hydrazide intermediates.

Cyclization : Treating the hydrazide with carbon disulfide (CS₂) in the presence of polyphosphoric acid (PPA) to form the 1,3,4-oxadiazole core.

Thiocarbamate introduction : Reacting the oxadiazole intermediate with methyl chlorodithioformate to introduce the carbamodithioate group .
Key variables : Solvent choice (ethanol, DMF), catalyst (PPA), and reaction time (4–6 hours). Yield optimization often requires controlled temperature and stoichiometric ratios of reagents.

Basic: What spectroscopic and analytical methods are used to characterize this compound?

  • IR spectroscopy : Confirms functional groups (e.g., C=S stretch at 1050–1250 cm⁻¹, N–H bending at 1500–1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., phenyl protons at δ 7.2–7.8 ppm) and carbon backbone .
  • Mass spectrometry (EI-MS) : Verifies molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Validates purity and stoichiometry (C, H, N, S content) .
    Note : Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Basic: What in vitro assays are used to evaluate its antimicrobial activity?

  • Disc diffusion method : Measures inhibition zones against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens .
  • Minimum inhibitory concentration (MIC) : Determines the lowest concentration inhibiting visible microbial growth.
  • Cytotoxicity assays : Uses cancer cell lines (e.g., HCT-15, HeLa) to assess IC₅₀ values via MTT or resazurin-based viability tests .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent variation : Modify the phenyl group (e.g., electron-withdrawing/-donating groups) to analyze effects on bioactivity.
  • Bioisosteric replacement : Replace the oxadiazole ring with thiadiazole or triazole to assess scaffold flexibility .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors and hydrophobic regions .
    Example : 3-Substituted phenyl derivatives show enhanced activity due to electronic effects on the oxadiazole ring .

Advanced: How do computational methods enhance the study of its physicochemical properties?

  • DFT calculations : Optimize molecular geometry and compute vibrational frequencies (e.g., B3LYP/6-31G* level) to validate IR data .
  • Molecular docking : Predict binding affinities to targets (e.g., DNA topoisomerase II) using AutoDock Vina or GOLD .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability .

Advanced: How to resolve contradictions in reported bioactivity data?

  • Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates), inoculum size, and solvent (DMSO vs. saline).
  • SAR validation : Compare substituent effects across studies (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) .
  • Statistical analysis : Apply multivariate methods (e.g., ANOVA) to isolate significant factors in cytotoxicity data .

Advanced: What strategies optimize synthetic yields and purity?

  • Catalyst screening : Test alternatives to PPA (e.g., ZnCl₂, SiO₂-supported acids) for cyclization efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for intermediate stability.
  • Workup refinement : Use recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced: How to investigate its mechanism of DNA interaction?

  • UV-Vis spectroscopy : Monitor hypochromicity and binding constants via ethidium bromide displacement assays .
  • Gel electrophoresis : Assess DNA cleavage activity (e.g., plasmid relaxation assays) .
  • Fluorescence quenching : Measure interactions with DNA grooves using SYBR Green .

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